5-Bromo-4-methylthiophene-2-carboxamide
Overview
Description
5-Bromo-4-methylthiophene-2-carboxamide is a chemical compound . It is a yellow solid .
Synthesis Analysis
The synthesis of this compound involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 2 hours . The crude acid chloride is then dissolved in a mixture of acetonitrile, tetrahydrofuran, and triethylamine, and the mixture is cooled in an ice-bath .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methylthiophene-2-carboxamide can be analyzed using 1H-NMR and 13C-NMR . The 1H-NMR (CDCl3, 400 MHz) shows signals at 11.89 (s, 1H), 9.88 (s, 1H), 7.82–7.80 (m, 2H), 7.4–7.36 (m, 2H), 7.29 (s, 1H), 7.16 (t, J = 7.4 Hz, 1H), 2.87–2.82 (m, 2H), 1.74 (dd, J = 7.4 Hz, 2H), 1.03 (t, J = 7.3 Hz, 3H). The 13C-NMR (CDCl3, 100 MHz) shows signals at 187.6, 158.0, 150.8, 146.4, 138.1, 135.2, 131.3, 129.0, 124.5, 120.3, 31.9, 24.4, 13.5 .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-4-methylthiophene-2-carboxamide include its synthesis from 5-Bromo-4-methylthiophene-2-carboxylic acid . The reaction conditions involve the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 2 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-methylthiophene-2-carboxamide include a melting point of 163 °C–166 °C . It is a yellow solid . The compound has a molecular weight of 221.07 .Scientific Research Applications
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .
- The outcomes of these applications are the development of compounds with a variety of biological effects .
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The outcomes of these applications are the development of materials with corrosion inhibiting properties .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The outcomes of these applications are the development of advanced organic semiconductors .
- Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
- The outcomes of these applications are the development of advanced OFETs .
Medicinal Chemistry
Industrial Chemistry and Material Science
Organic Semiconductors
Organic Field-Effect Transistors (OFETs)
Organic Light-Emitting Diodes (OLEDs)
- 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
- The outcomes of these applications are the development of potential anticancer agents .
- 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
- The outcomes of these applications are the development of potential anti-atherosclerotic agents .
- Thiophene derivatives act as metal complexing agents and are used in the development of insecticides .
- The outcomes of these applications are the development of potential insecticides .
- This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
- The outcomes of these applications are the development of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .
Synthesis of Anticancer Agents
Synthesis of Anti-Atherosclerotic Agents
Development of Insecticides
Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
- The outcomes of these applications are the development of potential anticancer agents .
- 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
- The outcomes of these applications are the development of potential anti-atherosclerotic agents .
- Thiophene derivatives act as metal complexing agents and are used in the development of insecticides .
- The outcomes of these applications are the development of potential insecticides .
- This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
- The outcomes of these applications are the development of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .
Synthesis of Anticancer Agents
Synthesis of Anti-Atherosclerotic Agents
Development of Insecticides
Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQMSWPHULFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621453 | |
Record name | 5-Bromo-4-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylthiophene-2-carboxamide | |
CAS RN |
189330-08-3 | |
Record name | 5-Bromo-4-methyl-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189330-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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